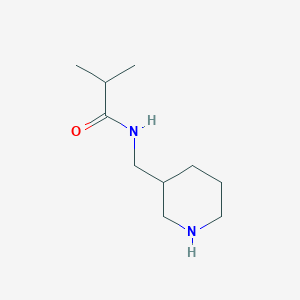

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

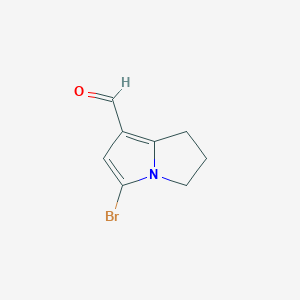

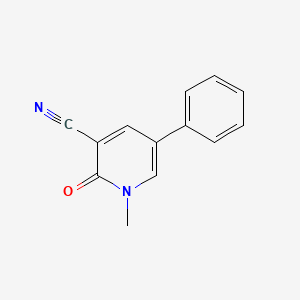

The compound “2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a complex organic molecule. It contains an indole ring, which is a prevalent moiety in many bioactive compounds . Indole derivatives have been found in many important synthetic drug molecules and have a wide range of biological applications .

Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. Indole rings are generally reactive towards electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Indole itself is a crystalline, colorless substance .Applications De Recherche Scientifique

Herbicide Selectivity and Metabolism

- Herbicide Selectivity: Chlorsulfuron, a derivative of 2-chloro-N-benzenesulfonamide, is notable for its selectivity as a postemergence herbicide for small grains. Wheat, oats, and barley rapidly metabolize chlorsulfuron to an inactive product, exhibiting a significant degree of tolerance, as opposed to sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Antitumor and Anticancer Applications

- Antitumor Activity: A series of benzenesulfonamide derivatives, including those related to the 2-chloro-N-benzenesulfonamide structure, displayed potent antitumor activity. One such compound showed notable activity and selectivity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

- Antimicrobial and Anticancer Evaluation: Derivatives of benzenesulfonamide have been synthesized and evaluated for antimicrobial and anticancer activities, with some showing more activity than standard drugs like carboplatin against certain cancer cell lines (Kumar et al., 2014).

Molecular Structure and Medicinal Applications

- Molecular Structure and Potential: The molecular structures of certain carbamoylsulfonamide derivatives, related to the 2-chloro-N-benzenesulfonamide family, show extensive intra- and intermolecular hydrogen bonds, indicating a high potential for medicinal applications (Siddiqui et al., 2008).

Inhibition of Carbonic Anhydrase

- Carbonic Anhydrase Inhibition: Derivatives of benzenesulfonamide have been synthesized and evaluated as inhibitors of the enzyme carbonic anhydrase, showing significant in vitro inhibitory properties against human isoforms of this enzyme (Sethi et al., 2013).

Soil Interactions and Environmental Impact

- Soil Absorption and pH Influence: Studies on chlorsulfuron, a related compound, show that its uptake by plant leaves and roots is influenced by the pH of the solution, indicating a potential environmental impact on herbicide efficacy and soil interactions (Mersie & Foy, 1987).

Synthesis and Evaluation for Anticancer Activity

- Synthesis and Anticancer Properties: Novel sulfonamide compounds, including those structurally similar to 2-chloro-N-benzenesulfonamide, have been synthesized and evaluated for their anticancer properties, showing activity against various cancer cell lines (Shelke et al., 2019).

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and moisture can affect the degradation of similar compounds . For instance, the degradation of chlorsulfuron, a structurally similar compound, was found to be influenced by soil pH, with hydrolysis occurring most rapidly in acidic soils . Both microbial breakdown and chemical hydrolysis were found to be important factors in the disappearance of chlorsulfuron from soil . Similar environmental factors may also influence the action of 2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide.

Propriétés

IUPAC Name |

2-chloro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O4S/c20-15-4-1-2-6-18(15)27(24,25)21-14-8-7-13-9-10-22(16(13)12-14)19(23)17-5-3-11-26-17/h1-2,4,6-8,12,17,21H,3,5,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIGRTVLIOOGAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2400193.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2400196.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2400200.png)

![N-[2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethyl]prop-2-enamide](/img/structure/B2400201.png)

![4-{4-[(difluoromethyl)sulfanyl]phenyl}-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2400206.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2400212.png)